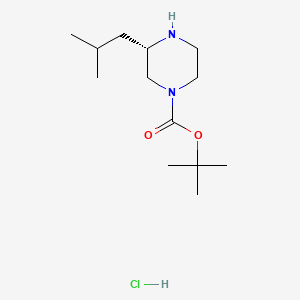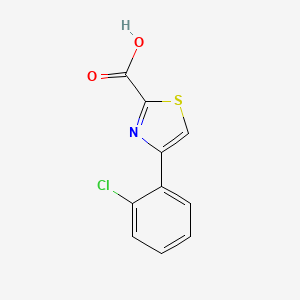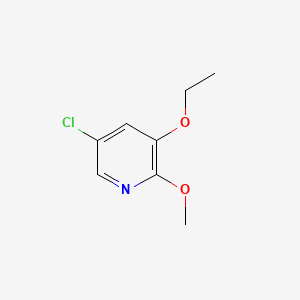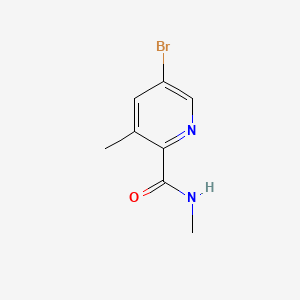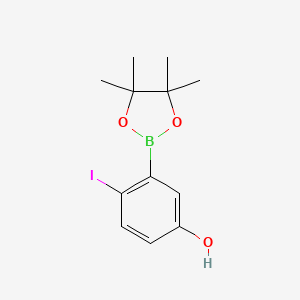
4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organoboron compound that features both iodine and boron atoms within its structure. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the borylation of an aryl halide. One common method is the palladium-catalyzed borylation of 4-iodophenol using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding aryl boronate.
Substitution: The iodine atom can be substituted with various nucleophiles in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
Oxidation: Quinones.
Reduction: Aryl boronates.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioconjugates and probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which 4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by acting as a nucleophile, while the iodine atom serves as a leaving group. This dual functionality allows for the efficient synthesis of a wide range of organic compounds.
相似化合物的比较
Similar Compounds
2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a chlorine atom instead of a hydroxyl group.
5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: Contains additional functional groups and a pyrrolo[2,3-b]pyridine core.
Uniqueness
4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its combination of iodine and boron atoms, which provides versatility in various synthetic applications. Its phenol group also allows for further functionalization, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZQKMXNNCBLSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BIO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
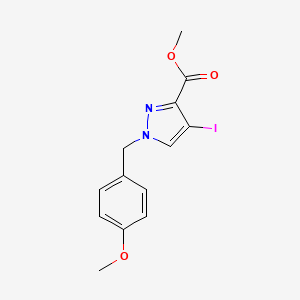
![4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B572984.png)
![2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE](/img/structure/B572985.png)
![Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B572986.png)
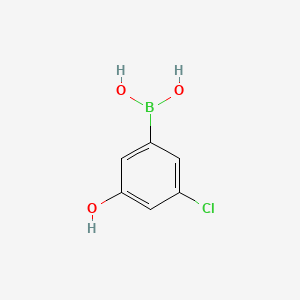
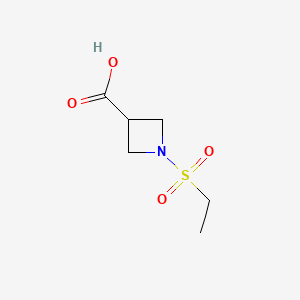
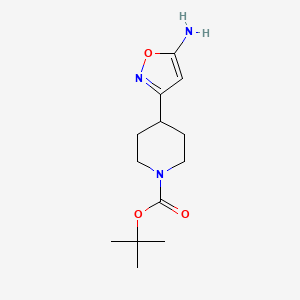
![2-Cyclohexyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B572997.png)
